4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with furan-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole: Lacks the chlorine substituent, which may affect its biological activity.
4-Chloro-1H-benzo[d]imidazole: Lacks the furan ring, which may influence its chemical reactivity and biological properties.
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the furan and benzimidazole rings, which confer distinct electronic and steric properties. The chlorine substituent further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H7ClN2O |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-15-9/h1-6H,(H,13,14) |
InChI Key |
RRVHXMZEAGIIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.